molecular formula C26H28N4O2 B303744 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303744
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: LFAPFAUDJVECBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s and has since been the subject of extensive research due to its promising results in preclinical studies.

Wirkmechanismus

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the body's immune response. This activation of the immune system leads to the destruction of tumor blood vessels, which in turn causes the death of cancer cells.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are important for the immune response. 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to increase the production of reactive oxygen species (ROS), which can lead to the death of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that it has shown promising results in preclinical studies as an anti-cancer agent. However, there are also limitations to its use in lab experiments. 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a highly reactive compound that can be difficult to work with, and it has been shown to have variable results in different animal models.

Zukünftige Richtungen

There are several future directions for research on 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new synthetic methods for 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and the identification of new targets for cancer therapy. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.

Synthesemethoden

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multi-step process that involves the reaction of various starting materials. The most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form a substituted quinoline intermediate. This intermediate is then reacted with dimethylamine and phenylacetic acid to yield 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied extensively for its potential as an anti-cancer agent. Preclinical studies have shown that 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.

Eigenschaften

Produktname

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C26H28N4O2

Molekulargewicht

428.5 g/mol

IUPAC-Name

2-amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O2/c1-4-32-20-12-10-18(11-13-20)24-21(16-27)26(28)30(29(2)3)22-14-19(15-23(31)25(22)24)17-8-6-5-7-9-17/h5-13,19,24H,4,14-15,28H2,1-3H3

InChI-Schlüssel

LFAPFAUDJVECBP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.